3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Overview
Description
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BHQ or BHQ-1, is a fluorescent quencher molecule that has been widely used in scientific research for various applications. It is a highly efficient quencher of fluorescence and has been used as a probe in various assays.
Scientific Research Applications
1. Role in Plant Growth Regulation
One significant application of compounds structurally related to 3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is in plant growth regulation. The study by Ilić et al. (1997) discusses the synthesis of stable-isotope labeled metabolites of indole-3-acetic acid, which are essential in regulating plant growth and development. This research demonstrates the compound's relevance in understanding plant hormone behavior and its potential application in agriculture (Ilić et al., 1997).
2. Chemical Transformations and Synthesis
Butin et al. (2008) explored the chemical transformations of similar compounds, revealing a complex relationship between the substituent at the nitrogen atom and the extent of reaction. Their work provides insight into the synthetic pathways and potential applications of such compounds in chemical synthesis (Butin et al., 2008).
3. Biocatalysis and Drug Precursor Synthesis
The study by Liu et al. (2018) highlights the use of carbonyl reductase from Rhodosporidium toruloides in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. This research underscores the importance of such compounds in biocatalysis and pharmaceutical synthesis (Liu et al., 2018).
4. Advancements in Polymer Chemistry
In the field of polymer chemistry, the work of Carloni et al. (1993) is notable. They investigated the reactions of an indolinone nitroxide and phenoxy radicals, contributing to the understanding of antioxidants and light stabilizers in polymer degradation and stability. Such research is critical for developing new materials and enhancing the durability of existing polymers (Carloni et al., 1993).
5. Pharmaceutical and Medicinal Chemistry
Abdel-ghany et al. (2000) described the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, demonstrating the compound's potential in creating novel pharmacologically active structures. This kind of research is essential for drug discovery and development (Abdel-ghany et al., 2000).
properties
IUPAC Name |
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)11-8-9-15(20)13(10-11)18(22)12-6-4-5-7-14(12)19-16(18)21/h4-7,11,13,22H,8-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWRWSHDMJYSEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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